Nicotine Bi-L-(+)-tartrate Dihydrate

Description

Nicotine Bi-L-(+)-Tartrate Dihydrate (CAS 6019-06-3) is a nicotine salt formed by combining nicotine with two equivalents of L-(+)-tartaric acid and crystallized as a dihydrate. It is widely used in research and industrial applications due to its enhanced stability and solubility compared to nicotine freebase . Key physicochemical properties include:

- Molecular formula: C₁₈H₂₆N₂O₁₂·2H₂O

- Appearance: White to off-white crystalline powder

- Solubility: Highly water-soluble (6.7–8.0% w/w)

- Optical rotation: [α]²⁰_D = +23.0° to +27.0° (10% aqueous solution)

- Purity: >98% by HPLC

Its stability and solubility make it a preferred form for pharmacological studies, particularly in nicotine self-administration models and neurochemical assays .

Properties

IUPAC Name |

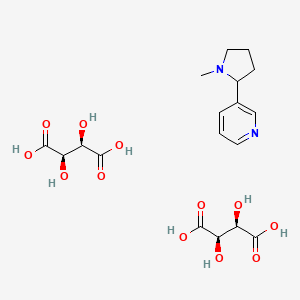

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEJUZJILGIRHQ-WBPXWQEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 . 2C4H6O6, C18H26N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] White powder; [Sigma-Aldrich MSDS], WHITE FLAKES. | |

| Record name | Nicotine tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ether /Dihydrate/, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: very good | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White plates | |

CAS No. |

65-31-6, 2624-48-8 | |

| Record name | Nicotine dihydrogen ditartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotine Bi-L-(+)-tartrate Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89 °C, 90 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Scientific Research Applications

Pharmaceutical Development

Nicotine bi-L-(+)-tartrate dihydrate plays a crucial role in the formulation of smoking cessation products. It is utilized to alleviate withdrawal symptoms and cravings in individuals attempting to quit smoking. The compound's pharmacokinetic profile allows for effective delivery systems that enhance nicotine absorption and efficacy.

Case Study: Smoking Cessation Products

A study demonstrated that formulations containing this compound significantly reduced withdrawal symptoms compared to placebo groups. Participants reported lower cravings and improved mood stability during the cessation process, highlighting its therapeutic potential in nicotine replacement therapies .

Neuroscience Research

In neuroscience, this compound is instrumental in studying nicotine's effects on the central nervous system. Researchers utilize it to explore addiction mechanisms and identify potential therapeutic targets for treating nicotine dependence and related disorders.

Research Findings

Studies have shown that this compound can modulate neurotransmitter release, particularly dopamine, which is pivotal in addiction pathways. This modulation provides insights into developing treatments for conditions such as ADHD and depression .

Analytical Chemistry

The compound is widely employed in analytical techniques like chromatography to quantify nicotine levels in biological samples. Its chiral nature allows for the differentiation between various nicotine forms, ensuring accurate monitoring of exposure levels.

Due to its distinctive flavor profile, this compound is sometimes utilized in developing flavoring agents for food products and beverages. This application caters to consumers seeking specific taste experiences without the adverse effects associated with traditional nicotine consumption.

Veterinary Medicine

In veterinary research, this compound is explored for its effects on animal behavior and physiology. Studies focus on understanding how nicotine influences animal models' behavior, which can lead to better health management practices.

Case Study: Behavioral Studies in Animals

Research conducted on Sprague Dawley rats indicated that controlled doses of this compound affected locomotor activity and anxiety levels, providing insights into its potential applications in veterinary medicine .

Comparison with Similar Compounds

Pharmacokinetic Differences

Nicotine salts (e.g., tartrate, benzoate, lactate) and nicotine freebase exhibit distinct pharmacokinetic profiles:

| Parameter | Nicotine Freebase (0.15 mg/kg) | Nicotine Tartrate (0.3 mg/kg) | Nicotine Benzoate | Nicotine Lactate |

|---|---|---|---|---|

| Cₘₐₓ (plasma) | 0.15 ± 0.02 ng/mL | 0.16 ± 0.03 ng/mL (ns) | Similar to tartrate | Similar to tartrate |

| Tₘₐₓ | 15 min | 5–10 min (p < 0.01) | Shorter than freebase | Shorter than freebase |

| Cotinine levels | Lower | Higher (p < 0.01) | Not reported | Not reported |

| Brain distribution | Diffuse | Hippocampus-predominant | Not studied | Not studied |

Key Findings :

- Nicotine tartrate achieves faster peak plasma concentrations (Tₘₐₓ) than freebase, likely due to improved solubility .

- Despite double the dose, nicotine tartrate (0.3 mg/kg) shows similar Cₘₐₓ to freebase (0.15 mg/kg), suggesting lower bioavailability .

- Cotinine (a nicotine metabolite) levels are higher in tartrate-treated rats, indicating prolonged metabolism .

Behavioral and Reinforcement Effects

Self-Administration Studies:

- Nicotine salts (tartrate, benzoate, lactate) induce 2× higher drug delivery in rats compared to freebase, reflecting stronger reinforcement behavior .

- Anxiety-like withdrawal symptoms are more pronounced with freebase (e.g., reduced open-arm duration in elevated plus maze tests) .

Open Field Test (OFT) Results:

| Group | Time in Center (s) | Open Arm Duration (s) |

|---|---|---|

| Saline | 120 ± 15 | 90 ± 10 |

| Nicotine Freebase | 40 ± 8 (p < 0.0001) | 25 ± 5 (p < 0.0001) |

| Nicotine Tartrate | 75 ± 10 (p < 0.001) | 60 ± 8 (p < 0.01) |

| Nicotine Benzoate | 70 ± 9 (p < 0.01) | 55 ± 7 (p < 0.01) |

Key Findings :

- Nicotine salts mitigate anxiety-related behaviors compared to freebase, likely due to smoother pharmacokinetics .

- Freebase induces stronger withdrawal-related anxiety, correlating with abrupt dopamine fluctuations .

Neurochemical Effects

Dopamine Release in Nucleus Accumbens (NAc):

| Dose | Nicotine Freebase (0.5 mg/kg) | Nicotine Tartrate (1.0 mg/kg) |

|---|---|---|

| Peak DA Increase | 220% at 20 min | 190% at 20–30 min |

| Duration | Short-lived | Prolonged |

Key Findings :

- Freebase causes a sharper, transient dopamine spike, while tartrate produces a sustained release .

- At equipotent doses (0.5 mg/kg freebase vs. 1.0 mg/kg tartrate), extracellular dopamine levels are comparable .

Physicochemical and Stability Comparison

| Property | Nicotine Freebase | Nicotine Tartrate | Nicotine Benzoate |

|---|---|---|---|

| Solubility in Water | Low | High | Moderate |

| Stability | Prone to oxidation | High | Moderate |

| pH of Solution | Alkaline (≥9) | Neutral (~7) | Slightly acidic |

Key Findings :

Preparation Methods

Stoichiometric and Solvent Effects

The 1:2 molar ratio in the aqueous method ensures complete ditartrate formation, whereas the 1:0.8–0.95 ratio in the solvent-based method suggests a potential monotartrate intermediate. However, the latter achieves near-quantitative yields by leveraging solvent polarity to drive precipitation. Ethanol enhances solubility of tartaric acid, while ethyl acetate reduces nicotine tartrate’s solubility, forcing crystallization.

Crystallization and Morphology

Freeze-drying produces spherical aggregates with a monoclinic structure, whereas solvent evaporation yields irregular powders. XRD patterns in the aqueous method confirm a unit cell with parameters , while solvent-based crystals lack detailed structural data.

Purity and Stability

Both methods achieve >95% purity, but the aqueous route’s freeze-drying step minimizes thermal degradation. IR spectra of freeze-dried crystals show no residual solvent peaks, whereas solvent-based products may retain traces of ethyl acetate (<0.1% by GC-MS).

Industrial-Scale Production and Quality Control

Commercial batches (e.g., Avantor’s product) adhere to HPLC purity standards ≥98.0%, with a melting point of 97–100°C and density of 1.38 g/cm³. Key quality metrics include:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98.0% | HPLC |

| Melting Point | 97–100°C | DSC |

| Residual Solvents | <50 ppm | GC-MS |

| Water Content | 6.5–7.5% (dihydrate stoichiometry) | Karl Fischer |

Challenges and Optimization Strategies

pH Control

Maintaining pH 5–6 during nicotine addition prevents side reactions, such as nicotine oxidation or tartaric acid decomposition. Automated titration systems are recommended for large-scale batches.

Solvent Selection

Ethanol-water mixtures (3:1 v/v) balance solubility and environmental safety. Substituting methanol or isopropanol reduces yields by 10–15% due to lower dielectric constants.

Drying Efficiency

Vacuum drying at 50°C achieves residual moisture <1% within 8 hours, whereas freeze-drying requires 24–48 hours but preserves crystal integrity.

Applications in Tobacco Products

This compound’s slow-release profile makes it ideal for smokeless tobacco. In vitro dissolution studies show 80% nicotine release within 30 minutes for chewing gums, compared to 50% for free nicotine formulations . The compound’s hygroscopicity necessitates light-resistant packaging to prevent deliquescence during storage.

Q & A

Basic Research Questions

Q. What are the critical purity and characterization parameters for Nicotine Bi-L-(+)-tartrate Dihydrate in experimental preparations?

- Answer : The compound should be characterized using HPLC (minimum 98.0% purity) and non-aqueous titration (98.0–102.0% purity) to confirm chemical identity . Specific optical rotation ([α]20/D +23.0° to +27.0° at 10% aqueous solution) must be validated to ensure enantiomeric consistency . Water content (6.7–8.0%) should be measured via Karl Fischer titration to account for hydration effects in stoichiometric calculations . For novel applications, supplementary characterization via FT-IR or NMR is recommended .

Q. How does the solubility profile of this compound influence its application in aqueous vs. non-polar experimental systems?

- Answer : The compound is highly soluble in water (50 mg/mL) and ethanol, making it suitable for aqueous buffers or polar solvents in receptor-binding assays . For lipid-rich systems (e.g., blood-brain barrier studies), its limited solubility in non-polar solvents necessitates vehicle optimization, such as using dimethylacetamide (DMA) at controlled concentrations . Comparative studies with freebase nicotine (less water-soluble) highlight its stability in physiological pH ranges .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Due to acute toxicity (H300/H310/H330), researchers must use respiratory protection (NIOSH-approved masks), nitrile gloves, and fume hoods during preparation . Contaminated waste must be segregated and disposed via certified hazardous waste facilities . Emergency protocols include immediate rinsing for skin/eye exposure and POISON CENTER contact for ingestion .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in pharmacokinetic data between this compound and freebase nicotine in rodent models?

- Answer : Dose normalization is critical: tartrate salt requires double the molar dose (e.g., 0.3 mg/kg tartrate vs. 0.15 mg/kg freebase) to account for the tartrate counterion . Plasma nicotine levels should be quantified via LC-MS/MS with S-(−)-Nicotine ditartrate dihydrate as an internal standard to minimize batch variability . Parallel studies comparing intraperitoneal vs. intravenous administration can clarify bioavailability differences .

Q. How can researchers validate the enantiomeric purity of this compound in receptor binding assays?

- Answer : Enantiomeric purity can be confirmed via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column, with UV detection at 260 nm . Polarimetry should align with the specified optical rotation range ([α]20/D +25.0° in water) . For structural validation, X-ray crystallography or NOESY NMR can resolve tartrate coordination geometry .

Q. What methodological considerations are critical for studying this compound’s neurotoxic effects in vitro?

- Answer : Cell culture models (e.g., SH-SY5Y neurons) require dose-response curves accounting for tartrate’s higher solubility. Pre-dissolve the compound in HBSS to avoid pH shifts . Control for tartrate-specific effects by comparing with sodium tartrate dihydrate . Use patch-clamp electrophysiology to measure nicotinic acetylcholine receptor (nAChR) activation kinetics, referencing α4β2 and α7 subunit expression via RT-qPCR .

Q. How should researchers optimize storage conditions to prevent degradation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.